molecular formula C19H20N2O3S B2480344 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-59-3

4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2480344
CAS No.: 898427-59-3
M. Wt: 356.44
InChI Key: XVCZKXKMGWYRPP-UHFFFAOYSA-N
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Description

4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a compound known for its significant potential in various fields, including medicinal chemistry, biological research, and industrial applications. Its complex structure, containing a unique hexahydropyrido[3,2,1-ij]quinoline core, makes it a subject of extensive research and interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step synthetic routes. The process starts with the construction of the hexahydropyrido[3,2,1-ij]quinoline core, followed by the introduction of the sulfonamide group. Common steps include cyclization reactions, amide bond formation, and sulfonation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts. The efficiency of the process can be improved by continuous flow methods, which allow for better control of reaction parameters and increased yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: Conversion to more oxidized states.

  • Reduction: Hydrogenation of certain functional groups.

  • Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens or alkyl groups) under controlled conditions such as specific pH, temperature, and solvent environment.

Major Products

The reactions can lead to the formation of various derivatives and intermediates, which can further be utilized for specific applications or synthesized into new compounds with desired properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of novel molecules. Its unique structure enables the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it is utilized to study cellular pathways and interactions. Its ability to bind to specific proteins or receptors makes it a useful tool for probing biological systems.

Medicine

Medicinally, the compound has potential therapeutic applications. It may act as an inhibitor or modulator of certain enzymes or receptors, providing a basis for the development of new drugs.

Industry

In the industrial sector, it can be employed in the production of high-performance materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to active sites or modulating their activity through allosteric effects. The pathways involved are often related to cellular signaling, metabolic processes, or structural functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(quinolin-9-yl)benzenesulfonamide

  • 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl-benzenesulfonamide

  • 4-methyl-N-(pyridin-2-yl)benzenesulfonamide

Uniqueness

4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide stands out due to its combined structural features that allow for a wide range of interactions and applications. Its hexahydropyrido[3,2,1-ij]quinoline core differentiates it from simpler analogs and enhances its potential in various fields.

This detailed article should provide a comprehensive overview of the compound's characteristics, preparation, reactions, applications, and uniqueness compared to similar compounds. Anything else you’re curious about?

Properties

IUPAC Name

4-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-4-7-17(8-5-13)25(23,24)20-16-11-14-3-2-10-21-18(22)9-6-15(12-16)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCZKXKMGWYRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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